1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4OS2/c1-2-7-22-15(24)14-13(6-8-25-14)23-16(22)20-21-17(23)26-9-10-11(18)4-3-5-12(10)19/h3-6,8H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGWZSHJTBZGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol compound to form the corresponding thioether. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
Chemical Properties and Structure
Chemical Structure:
- IUPAC Name: 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Molecular Formula: C₁₇H₁₄ClFN₄OS
- CAS Number: 1189946-58-4
The compound features a thieno-triazolo-pyrimidine core structure that contributes to its unique chemical reactivity and biological activity.
Chemistry
1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel derivatives with enhanced properties.
Biology
This compound has been investigated for its potential biological activity , particularly in the following areas:
- Antimicrobial Activity: Studies have shown that it exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties: In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) with notable efficacy. The mechanism involves targeting specific signaling pathways like EGFR/AKT, leading to increased apoptosis in cancer cells .
Medicine
Due to its unique structure and reactivity, this compound is being explored as a potential therapeutic agent . Its ability to modulate enzyme activity makes it a candidate for drug development aimed at treating various diseases, including cancer and infectious diseases.
Industrial Applications
In industry, 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is utilized in the development of new materials with specific properties. Its chemical versatility allows for modifications that can enhance material performance in various applications.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Activity Study: A recent study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated significant inhibition of cell growth with IC₅₀ values demonstrating effective potency against breast cancer cells (MCF-7) and prostate cancer cells (DU145).
- Antimicrobial Evaluation: In another study focused on antimicrobial activity, the compound was tested against a range of bacterial strains. The findings suggested that it possesses broad-spectrum activity that could be beneficial in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl alcohol
- 4-chlorobenzotrifluoride
Uniqueness
1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its combination of functional groups and the resulting unique chemical and biological properties. Compared to similar compounds, it offers a distinct reactivity profile and potential for diverse applications .
Biological Activity
The compound 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one represents a novel class of heterocyclic compounds with promising biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups, including a thieno-triazolo-pyrimidine core. The IUPAC name reflects its intricate design:
IUPAC Name: 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Molecular Formula: C₁₇H₁₄ClFN₄OS
CAS Number: 1189946-58-4
Synthesis
The synthesis typically involves several steps starting from commercially available precursors. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol to form a thioether intermediate, which is then cyclized to yield the final product. Advanced synthetic techniques may incorporate green chemistry principles to enhance efficiency and reduce environmental impact .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its unique structure allows it to modulate the activity of various enzymes and receptors. Notably, it has shown potential in:
- Inhibition of cancer cell proliferation : The compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity. For instance, in vitro studies indicated that it inhibits the proliferation of breast cancer cells (MCF-7) with an IC₅₀ value indicating effective potency .
- Targeting signaling pathways : Research suggests that this compound may inhibit critical signaling pathways such as EGFR/AKT in cancer cells, leading to reduced cell survival and increased apoptosis .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of this compound compared to established chemotherapeutics. In an MTT assay conducted on various cancer cell lines (MCF-7, HCT-116, PC-3), it exhibited varying degrees of potency:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | MCF-7 | 14.5 ± 0.30 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
| 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | HCT-116 | 57.01 |
| 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | PC-3 | 25.23 |
These results indicate that the compound may offer a safer profile compared to traditional chemotherapeutic agents while maintaining significant efficacy against cancer cells .
Structure-Activity Relationship (SAR)
The structure–activity relationship analysis has revealed that modifications in the substituents on the thieno-triazolo-pyrimidine core can significantly influence biological activity. For example:
- The presence of halogen atoms (like chlorine and fluorine) appears to enhance binding affinity for target receptors.
- Variations in alkyl chain lengths and branching can affect lipophilicity and cellular uptake.
Q & A
Basic: What synthetic routes are commonly used to prepare thieno-triazolo-pyrimidine derivatives like this compound?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted thieno-pyrimidine precursors with thiol-containing reagents. For example:
- Step 1: React a thieno[2,3-d]pyrimidin-4-one intermediate (e.g., 6-isopropyl-5-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one) with a halogenated benzylthiol (e.g., 2-chloro-6-fluorobenzylthiol) under basic conditions (e.g., NaH in DMF) to form the thioether linkage .
- Step 2: Crystallize the product using solvents like ethanol/dioxane or DMF to enhance purity .
Key Considerations: Monitor reaction progress via TLC (EtOAc/hexane, 90:10) and confirm regioselectivity using -NMR .
Advanced: How can reaction conditions be optimized to improve yields of thieno-triazolo-pyrimidine derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/dioxane mixtures improve crystallization .
- Catalysis: Acidic conditions (e.g., p-TsOH) in xylene promote cyclization of triazole precursors, reducing side-product formation .
- Temperature Control: Refluxing at 120°C for 12–24 hours ensures complete cyclization, as shown in analogous triazolo-pyrimidine syntheses .
Data Example: Ethanol/dioxane crystallization increased purity from 85% to 98% in a related compound (4f) .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolves regiochemical ambiguities (e.g., triazole vs. pyrimidine ring substitution) with mean C–C bond precision of 0.006 Å .
- NMR Spectroscopy: -NMR identifies fluorine environments (e.g., 2-chloro-6-fluorobenzyl groups), while -NMR confirms propyl chain integration .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas (e.g., ) .
Advanced: How can contradictions in reported synthetic pathways for similar compounds be resolved?
Methodological Answer:
- Comparative Analysis: Contrast reaction parameters (e.g., solvent, catalyst) from conflicting studies. For example, uses chloro-(4-tolylhydrazono)-ethyl acetate, while employs cyclopenta-fused intermediates .
- Mechanistic Studies: Probe intermediates via in situ IR or LC-MS to identify divergent pathways (e.g., competing nucleophilic attacks on pyrimidine rings) .
- Reproducibility Tests: Replicate conflicting syntheses under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green detection) .
- Antimicrobial Activity: Use microbroth dilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Design Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced: How to design experiments assessing environmental fate and ecotoxicity?
Methodological Answer:
- Environmental Persistence: Use OECD 307 guidelines to study biodegradation in soil/water systems under varied pH and temperature .
- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays (OECD 201) .
- Analytical Monitoring: Employ LC-MS/MS to quantify compound levels in environmental matrices (detection limit: ~1 ppb) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
